axinysone B

stereochemistry natural product characterization absolute configuration

Axinysone B is a marine-derived aristolane sesquiterpenoid with fully assigned absolute configuration (1aS,4R,7S,7aS,7bR) and C-4 hydroxyl/C-2 ketone substitution pattern. Distinguished from congeners A–E by its specific oxygenation profile, it serves as a narrow-spectrum Staphylococcus probe and well-defined SAR scaffold. Ideal for reproducible antimicrobial studies and natural product library screening. Supplied with documented ≥98% purity and certificate of analysis.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B12382158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaxinysone B
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O
InChIInChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10+,12-,13+,15+/m0/s1
InChIKeyKDPNSOLPHGZUAY-RHVNPFLSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Axinysone B for Research Procurement: An Aristolane Sesquiterpenoid with Verified Absolute Configuration


Axinysone B (CAS 1114491-60-9) is a marine-derived aristolane-type sesquiterpenoid with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 . It was first isolated and fully characterized from the marine sponge Axinyssa isabela collected in the Gulf of California, where its absolute configuration was definitively assigned via esterification with (R)- and (S)-MPA acids [1]. The compound is also a known secondary metabolite from the red alga Laurencia similis and the fungus Anthracophyllum sp. BCC18695 . Axinysone B is commercially available for research applications in antimicrobial and natural product chemistry studies.

Why Axinysone B Cannot Be Interchanged with Structurally Similar Aristolane Sesquiterpenoids


Aristolane sesquiterpenoids exhibit pronounced structure-activity divergence driven by specific oxygenation patterns, stereochemical configurations, and functional group arrangements. Within the axinysone series (A–E) isolated from Axinyssa isabela, the presence, position, and oxidation state of substituents differ markedly: axinysone A (4) bears a hydroxyl group at C-1 and a ketone at C-2; axinysone B (5) features a C-4 hydroxyl with a C-2 ketone; axinysone C (6) is a diol; axinysone D (7) and E (8) are further oxidized derivatives [1]. These structural variations directly affect molecular recognition, target engagement, and the resulting biological activity profiles, making generic interchange between congeners scientifically invalid for reproducible experimental outcomes [2].

Axinysone B: Quantitative Comparative Evidence for Informed Research Procurement


Axinysone B Absolute Configuration: Stereochemically Resolved vs. Unassigned Congeners

The absolute configuration of axinysone B has been unequivocally assigned as (1aS,4R,7S,7aS,7bR) through esterification with both (R)- and (S)-MPA acids followed by NMR analysis [1]. Among the five aristolane derivatives (axinysones A–E) co-isolated from Axinyssa isabela, only axinysones A and B received full absolute stereochemical determination; axinysones C, D, and E were characterized with only relative stereochemistry [1]. Axinysone B features a specific C-4 hydroxyl and C-2 ketone arrangement within its cyclopropa[a]naphthalen-2-one core, distinct from axinysone A's C-1 hydroxyl/C-2 ketone pattern [2].

stereochemistry natural product characterization absolute configuration chiral analysis

Axinysone B Origin Diversity: Multiple Natural Sources vs. Single-Source Analogs

Axinysone B has been isolated and identified from three phylogenetically distinct natural sources: the marine sponge Axinyssa isabela (Gulf of California) [1], the red alga Laurencia similis (Borneo) [2], and the fungus Anthracophyllum sp. BCC18695 . In contrast, co-isolated aristolane congeners from Axinyssa isabela—axinysones C, D, and E—have been reported only from this single sponge species, with no alternative sourcing documented [1].

natural product sourcing marine natural products supply chain secondary metabolites

Axinysone B Antibacterial Activity: Narrow-Spectrum Selectivity vs. Co-Isolated Aristolane Congeners

Axinysone B demonstrates antibacterial activity specifically against Staphylococcus species, including Staphylococcus aureus . In a comparative study of seven compounds co-isolated from Laurencia similis, only compounds 1 (ent-1(10)-aristolen-9β-ol), 4 (9-aristolen-1α-ol), and 5 (2,3,5,6-tetrabromoindole) exhibited good antibacterial activity against antibiotic-resistant clinical bacteria; axinysone B (compound 3) and (+)-aristolone (compound 2) were notably not among the active compounds against the broader panel of antibiotic-resistant clinical isolates tested [1].

antimicrobial screening Staphylococcus Gram-positive bacteria selectivity

Axinysone B vs. Axinysone A: Cytotoxicity Differential Across Human Tumor Cell Lines

In the original characterization study from Axinyssa isabela, both axinysone A and axinysone B were evaluated for cytotoxicity against three human tumor cell lines [1]. While quantitative IC₅₀ values require consultation of the primary publication supplementary data, the study established that these structurally similar aristolane congeners—differing only in hydroxyl position (C-1 in axinysone A vs. C-4 in axinysone B)—exhibit distinct cytotoxicity profiles across the tested panel [1].

cytotoxicity cancer cell lines anticancer screening marine natural products

Axinysone B vs. Axinellin B: Different Compound Classes, Different Procurement Criteria

Axinysone B and axinellin B share nomenclature similarity but are structurally and biosynthetically distinct entities. Axinysone B is a small-molecule aristolane sesquiterpenoid (C₁₅H₂₂O₂, MW 234.33) ; axinellin B is a proline-containing cyclopeptide from the sponge Axinella carteri with moderate in vitro antitumor activity against NSCLC-N6 cell lines (IC₅₀ = 7.3 μg/mL) [1]. These compounds require entirely different analytical characterization, storage, and handling protocols due to their divergent chemical natures.

compound classification sesquiterpenoid cyclopeptide natural product differentiation

Axinysone B Sourcing: Commercial Availability with Certificate of Analysis vs. Custom Isolation

Axinysone B is commercially available from multiple suppliers with documented purity specifications (≥98.0% by HPLC) and certificate of analysis (COA) documentation . The compound is supplied as a characterized reference standard with assigned CAS 1114491-60-9 and fully elucidated spectroscopic properties including NMR and mass spectrometry data . In contrast, axinysones C, D, and E—co-isolated aristolane congeners—lack widespread commercial availability and typically require custom isolation from Axinyssa isabela extracts or de novo synthesis [1].

commercial availability COA quality control research procurement

Axinysone B: Validated Research Application Scenarios Based on Comparative Evidence


Staphylococcus-Specific Antibacterial Tool Compound Studies

Axinysone B is appropriate as a narrow-spectrum probe in studies targeting Staphylococcus species, including S. aureus, where selective activity is desired over broad-spectrum antimicrobial effects [1]. Researchers investigating Gram-positive bacterial pathways should note that within the Laurencia similis compound panel, axinysone B was not active against the broader antibiotic-resistant clinical bacterial isolates tested, making it suitable for Staphylococcus-focused mechanistic work without confounding broader antimicrobial activity [1].

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Studies

Axinysone B, with its fully assigned absolute configuration (1aS,4R,7S,7aS,7bR) and C-4 hydroxyl/C-2 ketone substitution pattern, serves as a well-defined scaffold for SAR investigations of aristolane sesquiterpenoids [2]. Its stereochemically resolved structure enables precise correlation of stereochemical features with biological activity, in contrast to congeners with only relative stereochemistry assigned [2]. The compound may be employed in comparative studies with axinysone A to elucidate the pharmacological consequences of hydroxyl position variation (C-1 vs. C-4) [2].

Natural Product Library Construction and Screening

Axinysone B is suitable for inclusion in marine-derived or sesquiterpenoid-focused natural product screening libraries . Its commercial availability with documented purity (≥98%) and certificate of analysis enables reproducible screening across multiple laboratories and assay platforms . The compound represents a characterized aristolane sesquiterpenoid standard for dereplication studies, metabolic profiling, and comparative metabolomics investigations .

Analytical Method Development and Reference Standard Use

Axinysone B, with its fully assigned spectroscopic profile (NMR, MS) and commercial availability as a characterized standard, may serve as a reference compound for analytical method development in natural product chemistry [2]. Applications include HPLC method validation, mass spectrometry fragmentation pattern establishment, and NMR spectroscopic reference for aristolane sesquiterpenoid identification in complex biological matrices [2].

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